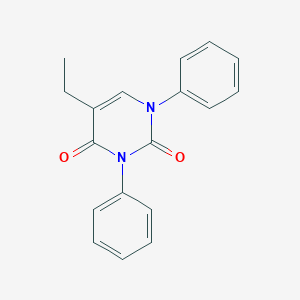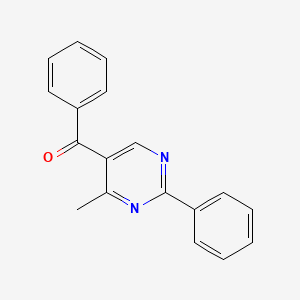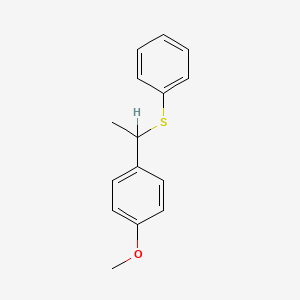
Anisole, p-(1-(phenylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, p-(1-(phenylthio)ethyl)- is an organic compound with the molecular formula C15H16OS It is a derivative of anisole, where the methoxy group is substituted with a phenylthioethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Anisole, p-(1-(phenylthio)ethyl)- can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a suitable alkyl halide. For anisole derivatives, sodium phenoxide reacts with a phenylthioethyl halide under basic conditions to yield the desired product.
Methylation of Sodium Phenoxide: Sodium phenoxide can be methylated using dimethyl sulfate or methyl chloride to form anisole, which can then undergo further substitution reactions to introduce the phenylthioethyl group.
Industrial Production Methods
Industrial production of anisole derivatives typically involves large-scale Williamson Ether Synthesis due to its efficiency and scalability. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Anisole, p-(1-(phenylthio)ethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group in anisole activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Nucleophilic Substitution: The aromatic ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Nitration: Produces nitroanisole derivatives.
Sulfonation: Yields sulfonic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Anisole, p-(1-(phenylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anisole, p-(1-(phenylthio)ethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. The phenylthioethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole with a phenylthio group attached to the benzene ring.
Methoxyphenylthioanisole: Anisole with both methoxy and phenylthio groups attached.
Uniqueness
Anisole, p-(1-(phenylthio)ethyl)- is unique due to the presence of both methoxy and phenylthioethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
60702-13-8 |
|---|---|
Molekularformel |
C15H16OS |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-methoxy-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
JGRFRCLDUNTABF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


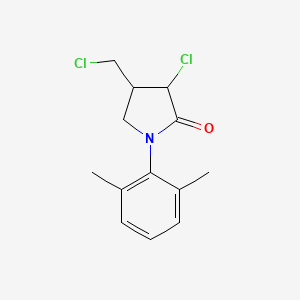
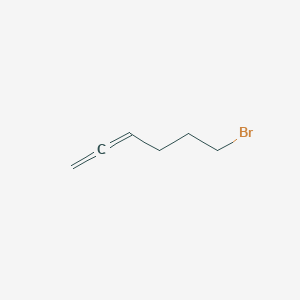

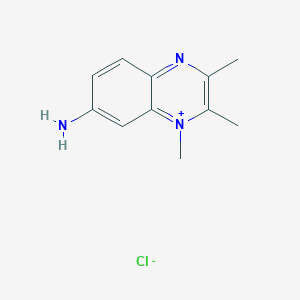
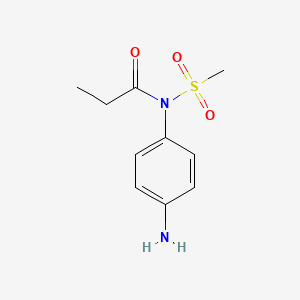
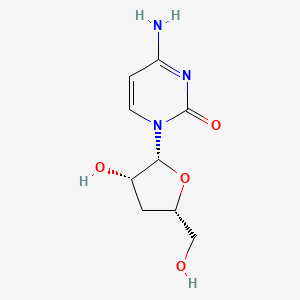
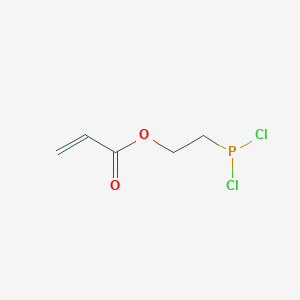
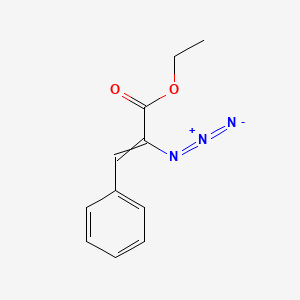
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
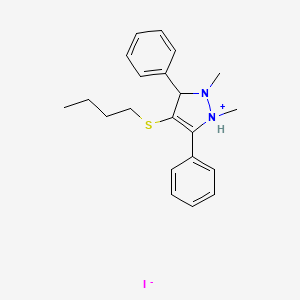
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
